molecular formula C12H12FNS B12122009 2-fluoro-5-methyl-N-(thiophen-3-ylmethyl)aniline

2-fluoro-5-methyl-N-(thiophen-3-ylmethyl)aniline

Cat. No.: B12122009
M. Wt: 221.30 g/mol
InChI Key: DZPUEGVAQUGBDY-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C12H12FNS. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 2-position, a methyl group at the 5-position, and a thiophen-3-ylmethyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-methyl-N-(thiophen-3-ylmethyl)aniline typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methyl-N-(thiophen-3-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the fluorine position .

Scientific Research Applications

2-Fluoro-5-methyl-N-(thiophen-3-ylmethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-5-methyl-N-(thiophen-3-ylmethyl)aniline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its fluorine and thiophene moieties. These interactions can modulate biological pathways, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-methyl-N-(thiophen-3-ylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity.

Properties

Molecular Formula

C12H12FNS

Molecular Weight

221.30 g/mol

IUPAC Name

2-fluoro-5-methyl-N-(thiophen-3-ylmethyl)aniline

InChI

InChI=1S/C12H12FNS/c1-9-2-3-11(13)12(6-9)14-7-10-4-5-15-8-10/h2-6,8,14H,7H2,1H3

InChI Key

DZPUEGVAQUGBDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)NCC2=CSC=C2

Origin of Product

United States

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